ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Ethyl 3-ethyl-5-methyltriazole-4-carboxylate and its derivatives are primarily utilized in chemical synthesis and structural analysis. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and studied for their antimicrobial activities against various bacterial and fungal strains. The structure-activity relationships of these compounds were explored through 3D QSAR analysis, demonstrating the importance of this compound in medicinal chemistry and drug design (Desai, Bhatt, & Joshi, 2019). Additionally, the crystal structure of ethyl 2-aminooxazole-5-carboxylate was determined, revealing planar sheets connected by intermolecular hydrogen bonding, emphasizing its significance in the field of crystallography and molecular structure analysis (Kennedy, Khalaf, Suckling, & Waigh, 2001).
Catalysis and Organic Synthesis
Ethyl 2-methyl-2,3-butadienoate, a compound related to ethyl 3-ethyl-5-methyltriazole-4-carboxylate, has been used as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation, yielding highly functionalized tetrahydropyridines. This illustrates the compound's role in facilitating complex organic reactions and synthesizing new organic molecules with potential applications in various chemical industries (Zhu, Lan, & Kwon, 2003).
Material Science and Coordination Polymers
In material science, derivatives of ethyl 3-ethyl-5-methyltriazole-4-carboxylate have been used to investigate the positional isomeric effect on the structural diversity of Cd(II) coordination polymers. This research contributes to our understanding of how ligand isomers can influence the construction of metal-organic frameworks, potentially impacting materials science and nanotechnology (Cisterna et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate, also known as ethyl 3-ethyl-5-methyltriazole-4-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound appear to be human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being responsible for transmitting information throughout the body .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . These molecules are known to play a role in inflammation and neuronal damage, so their inhibition can help protect the nervous system . Additionally, the compound has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects several biochemical pathways. By reducing the expression of BIP, a protein that assists in protein folding within the ER, the compound can help alleviate ER stress . The compound also inhibits apoptosis, or programmed cell death, by reducing the expression of cleaved caspase-3, a key player in the execution-phase of cell apoptosis . Additionally, the compound inhibits the NF-kB inflammatory pathway, further contributing to its anti-inflammatory effects .
Result of Action
The result of the compound’s action is a reduction in neuroinflammation and neurodegeneration . By inhibiting the production of inflammatory molecules and reducing ER stress and apoptosis, the compound can protect neuronal cells from damage . This makes it a potential candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the presence of LPS, a component of the cell walls of certain bacteria, can stimulate the production of NO and TNF-α in microglia . The compound’s ability to inhibit this response suggests that it may be particularly effective in environments where bacterial infection is present . .
Properties
IUPAC Name |
ethyl 3-ethyl-5-methyltriazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-11-7(6(3)9-10-11)8(12)13-5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJCISYCOIHVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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